2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane
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Overview
Description
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane is an organic compound with the molecular formula C14H19ClO2. It is a derivative of oxane, featuring both benzyloxy and chloromethyl functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method involves the use of benzyl alcohol and chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the chloromethyl group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxane derivatives.
Substitution: Azide or thiol-substituted oxane derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane involves its functional groups. The benzyloxy group can participate in various chemical reactions, while the chloromethyl group can act as a reactive site for nucleophilic substitution. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
- 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
- 2-(2-Benzyloxy-1-chloromethyl-ethoxy)-benzothiazole
Uniqueness
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane is unique due to its specific combination of benzyloxy and chloromethyl groups attached to an oxane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H19ClO2 |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19ClO2/c15-11-14(8-4-5-9-17-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |
InChI Key |
KGRQVJXTFDBIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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